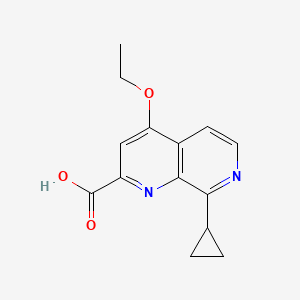
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxy group, and a carboxylic acid group attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which uses green strategies and metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthyridines.
Scientific Research Applications
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in treating bacterial infections.
Industry: Utilized in the production of light-emitting diodes (LEDs) and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes, leading to the disruption of essential bacterial processes. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Another naphthyridine derivative used as an antibiotic.
8-hydroxy-1,5-naphthyridine-2-carboxylic acid: Known for its coordination chemistry applications.
Uniqueness
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid stands out due to its specific substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
921761-02-6 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
8-cyclopropyl-4-ethoxy-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-11-7-10(14(17)18)16-13-9(11)5-6-15-12(13)8-3-4-8/h5-8H,2-4H2,1H3,(H,17,18) |
InChI Key |
LUFDJEYVIHTSRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=CN=C2C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















